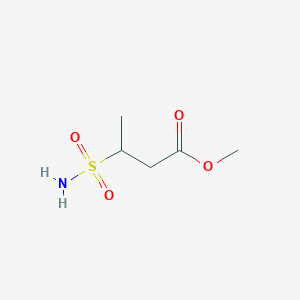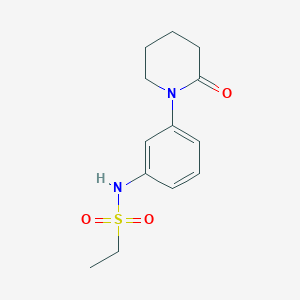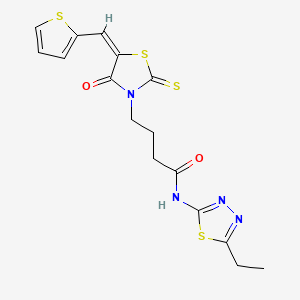![molecular formula C18H19ClN2O4S B2484598 N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 931013-86-4](/img/structure/B2484598.png)
N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures similar to the one , typically involves nucleophilic substitution reactions followed by reactions with various alkyl/aralkyl halides. For instance, Abbasi et al. (2018) synthesized a series of sulfonamides by initiating nucleophilic substitution reactions of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate. The resulting compounds showed significant urease inhibitory activity, highlighting the effective synthetic approach and potential biological applications of such compounds (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those with methoxyamino groups, has been studied through crystallography. For example, Camerman et al. (2005) analyzed the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing insights into their linear and bent chain conformations, hydrogen bonding, and hydrophobic/hydrophilic areas, which are crucial for understanding the interactions and stability of such compounds (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of acetamide derivatives are influenced by their functional groups and molecular structure. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with alkylurea highlighted the role of specific functional groups in determining the compound's biological activity and toxicity (Wang et al., 2015).
Physical Properties Analysis
The physical properties of compounds similar to "N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" are critical for their application and efficacy. These properties include solubility, melting points, and stability, which are essential for the compound's formulation and delivery. Studies like those by Zhong-cheng and Wan-yin (2002) provide insights into the synthesis and characterization of related compounds, offering a basis for understanding the physical properties relevant to similar acetamide derivatives (Zhong-cheng & Wan-yin, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH stability, and interaction with biological targets, are crucial for the application of sulfonamide derivatives in therapeutic contexts. For instance, the study on the antinociceptive pharmacology of a novel nonpeptidic B1 antagonist provides insights into the compound's selectivity and efficacy in pain modulation, demonstrating the importance of chemical properties in drug development (Porreca et al., 2006).
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites
This study examines the metabolism of various chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. It suggests a complex metabolic activation pathway leading to a DNA-reactive product, potentially implicating similar compounds in carcinogenic processes. The research highlights the role of cytochrome P450 isoforms in metabolizing these compounds, providing a basis for understanding how similar chemicals might interact with biological systems (Coleman et al., 2000).
Adsorption, Mobility, and Efficacy of Alachlor and Metolachlor
Investigating the adsorption and mobility of alachlor and metolachlor in soil, this study correlates herbicidal activity with soil properties such as organic matter and clay content. The findings can provide insights into the environmental behavior of chloroacetamide derivatives, including aspects like leaching and efficacy against weeds (Peter & Weber, 1985).
Metolachlor and Alachlor Breakdown Product Formation Patterns
This research explores the transformation of metolachlor and alachlor in aquatic systems, monitoring breakdown products over time. Understanding the degradation pathways and half-lives of these herbicides in water can shed light on the potential environmental impact and persistence of related chloroacetamide compounds (Graham et al., 1999).
Soil Reception and Activity
The study on the reception and activity of acetochlor, alachlor, and metolachlor in soil covered with wheat straw indicates how agricultural practices and soil cover can affect the behavior of herbicides. This research may offer a perspective on how chloroacetamide-based compounds interact with soil and plant surfaces, affecting their agricultural efficacy (Banks & Robinson, 1986).
Mecanismo De Acción
Target of Action
The primary targets of a compound are typically proteins, such as enzymes or receptors, that the compound binds to in order to exert its effects. These targets play crucial roles in various biological processes, and their modulation can lead to therapeutic effects .
Mode of Action
The interaction between a compound and its targets can result in changes in the function of the target protein. This can involve the activation or inhibition of the protein’s activity, leading to alterations in downstream cellular processes .
Biochemical Pathways
A compound can affect various biochemical pathways depending on its targets. These pathways involve a series of chemical reactions that lead to changes in the cell, such as the synthesis or breakdown of molecules. The compound’s effects on these pathways can result in downstream effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated from the body. These properties can greatly impact the bioavailability of the compound, or the extent to which it reaches its targets .
Result of Action
The molecular and cellular effects of a compound’s action can include changes in gene expression, alterations in cellular signaling pathways, and effects on cell growth and survival. These effects depend on the compound’s mode of action and its specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include the physical and chemical conditions in the body, as well as external factors such as temperature and light. Changes in these conditions can affect how the compound interacts with its targets and how it is metabolized and excreted .
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-21(26(23,24)11-10-14-6-4-3-5-7-14)13-18(22)20-15-8-9-17(25-2)16(19)12-15/h3-12H,13H2,1-2H3,(H,20,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZNEBFUVITRS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)
![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)
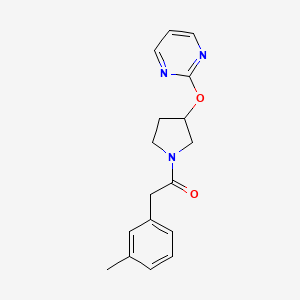
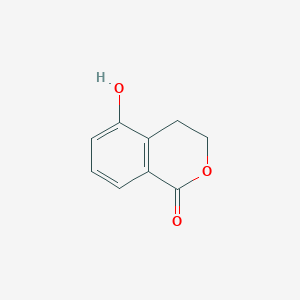




![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)
